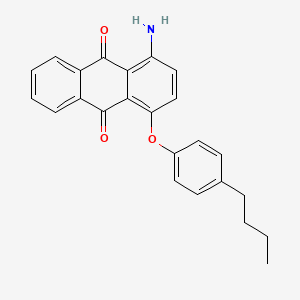
1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione is an organic compound belonging to the anthracene-based derivatives. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with an amino group at position 1 and a butylphenoxy group at position 4. The anthracene core is known for its photophysical properties, making it a significant compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination at position 1 using an appropriate amine source under controlled conditions.
Etherification: The next step involves the etherification of the anthracene derivative at position 4 with 4-butylphenol. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-(4-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.
Major Products: The major
Eigenschaften
CAS-Nummer |
92002-94-3 |
|---|---|
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-amino-4-(4-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)28-20-14-13-19(25)21-22(20)24(27)18-8-5-4-7-17(18)23(21)26/h4-5,7-14H,2-3,6,25H2,1H3 |
InChI-Schlüssel |
OIHXLYCVAFYSPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


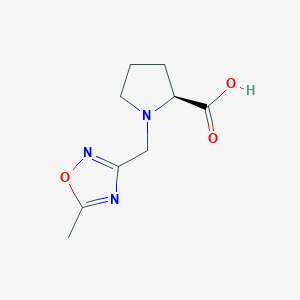
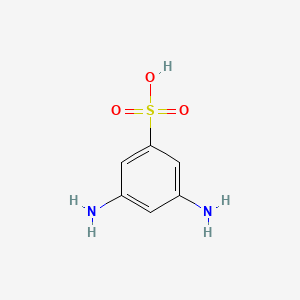

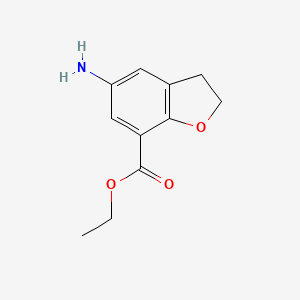

![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
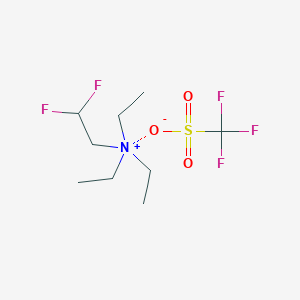

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)


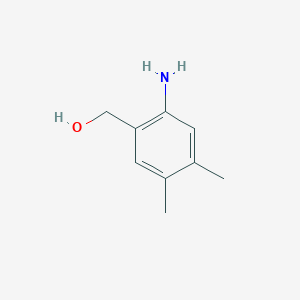
![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
